molecular formula C10H14O2Si B13823379 2-Hydroxy-3-(trimethylsilyl)benzaldehyde CAS No. 444095-29-8

2-Hydroxy-3-(trimethylsilyl)benzaldehyde

Cat. No.: B13823379
CAS No.: 444095-29-8
M. Wt: 194.30 g/mol
InChI Key: DQBGYBLKBKKGOK-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(trimethylsilyl)benzaldehyde is an organic compound with the molecular formula C10H14O2Si It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the second position and a trimethylsilyl group at the third position

Preparation Methods

The synthesis of 2-Hydroxy-3-(trimethylsilyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified through standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Hydroxy-3-(trimethylsilyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

    Condensation: The compound can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields.

Scientific Research Applications

2-Hydroxy-3-(trimethylsilyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in various synthetic pathways.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, where it serves as a substrate or inhibitor. Its interactions with biological molecules can provide insights into enzyme mechanisms and functions.

    Medicine: Research into potential pharmaceutical applications includes the investigation of its biological activity and potential therapeutic effects. It may serve as a lead compound for the development of new drugs.

    Industry: In industrial applications, it can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Hydroxy-3-(trimethylsilyl)benzaldehyde exerts its effects depends on the specific context of its use. In chemical reactions, the aldehyde group is typically the reactive site, participating in nucleophilic addition or condensation reactions. The hydroxyl and trimethylsilyl groups can influence the reactivity and stability of the compound, affecting its interactions with other molecules.

In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The specific molecular targets and pathways involved would depend on the nature of the biological assay or experimental setup.

Comparison with Similar Compounds

Similar compounds to 2-Hydroxy-3-(trimethylsilyl)benzaldehyde include other substituted benzaldehydes, such as:

    2-Hydroxybenzaldehyde: Lacks the trimethylsilyl group, making it less hydrophobic and potentially less reactive in certain contexts.

    3-(Trimethylsilyl)benzaldehyde: Lacks the hydroxyl group, which may affect its solubility and reactivity.

    2,3-Dihydroxybenzaldehyde: Contains an additional hydroxyl group, which can lead to different chemical properties and reactivity patterns.

The uniqueness of this compound lies in the combination of the hydroxyl and trimethylsilyl groups, which confer distinct chemical and physical properties that can be leveraged in various applications.

Properties

CAS No.

444095-29-8

Molecular Formula

C10H14O2Si

Molecular Weight

194.30 g/mol

IUPAC Name

2-hydroxy-3-trimethylsilylbenzaldehyde

InChI

InChI=1S/C10H14O2Si/c1-13(2,3)9-6-4-5-8(7-11)10(9)12/h4-7,12H,1-3H3

InChI Key

DQBGYBLKBKKGOK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1O)C=O

Origin of Product

United States

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